

# What are the properties of N-Ethyl-3-bromobenzylamine?

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## Compound of Interest

Compound Name: **N-Ethyl-3-bromobenzylamine**

Cat. No.: **B1362744**

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An In-Depth Technical Guide to **N-Ethyl-3-bromobenzylamine**

## Abstract

**N-Ethyl-3-bromobenzylamine** is a substituted aromatic amine that serves as a versatile intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive secondary amine and an aryl bromide moiety, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, a validated synthetic protocol, and key safety considerations. The content herein is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering field-proven insights into the handling and application of this compound.

## Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of reproducible science. **N-Ethyl-3-bromobenzylamine** is known by several systematic and common names. Its fundamental identifiers are crucial for database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	90389-91-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BrN	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	214.10 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	N-ethyl-1-(3-bromophenyl)methanamine	
Synonyms	(3-bromobenzyl)-ethyl-amine; N-(3-Bromobenzyl)ethanamine; 3-Bromo-N-ethylbenzylamine	<a href="#">[1]</a> <a href="#">[5]</a>
SMILES	CCNCC1=CC=CC(Br)=C1	<a href="#">[3]</a> <a href="#">[5]</a>
InChI Key	UGEQUCUBWNAUJS-UHFFFAOYSA-N	

## Physicochemical and Computational Properties

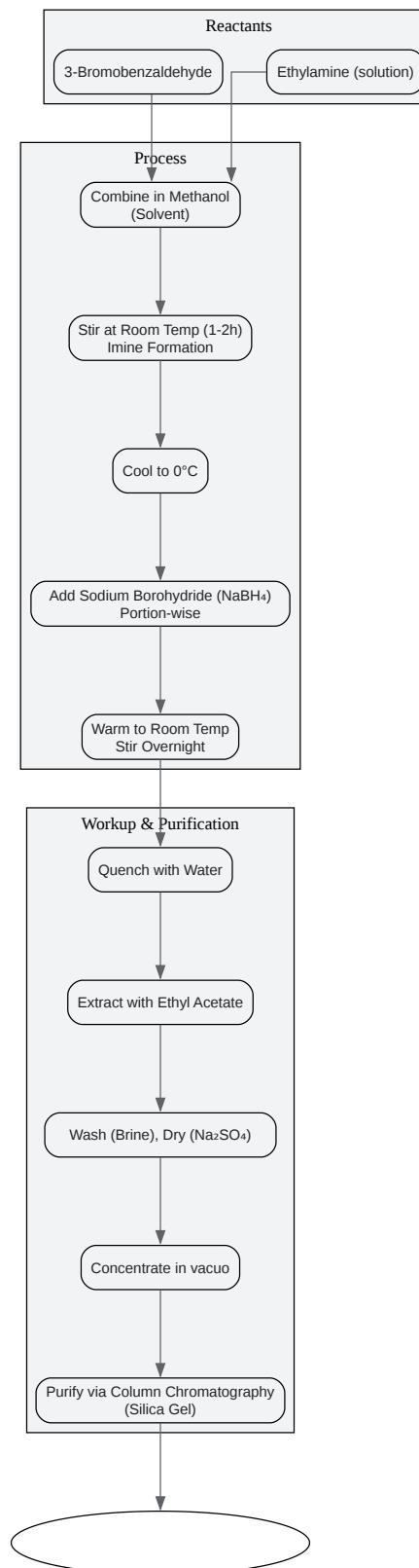
The physical and computed properties of a compound dictate its behavior in different environments, influencing decisions regarding reaction conditions, solvent selection, and purification methods.

Property	Value	Source
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Boiling Point	254.3 ± 15.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.307 ± 0.06 g/cm³ (Predicted)	<a href="#">[1]</a>
pKa	9.35 ± 0.10 (Predicted)	<a href="#">[1]</a>
LogP	2.5586	<a href="#">[5]</a>
TPSA	12.03 Å²	<a href="#">[5]</a>
Storage	Store in a dark place under an inert atmosphere at room temperature.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Synthesis and Reactivity

### Recommended Synthetic Protocol: Reductive Amination

While direct N-alkylation of ethylamine with 3-bromobenzyl bromide is feasible, a more controlled and widely applicable method is reductive amination. This approach minimizes the risk of over-alkylation, which can be a significant side reaction in direct alkylations. The process involves the formation of an imine intermediate from 3-bromobenzaldehyde and ethylamine, followed by in-situ reduction.

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Caption: General workflow for the synthesis of **N-Ethyl-3-bromobenzylamine**.

### Experimental Protocol:

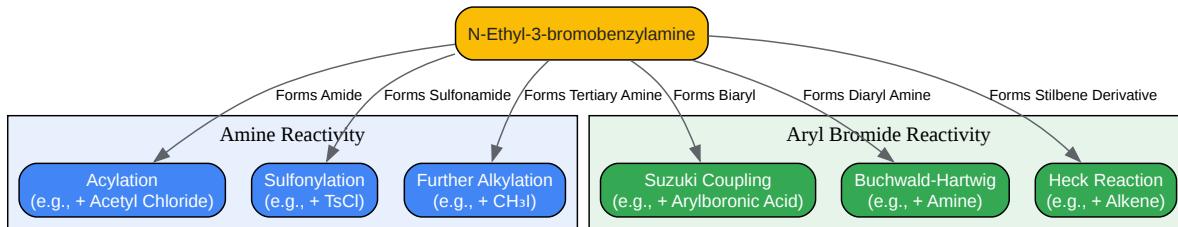
- **Imine Formation:** To a solution of 3-bromobenzaldehyde (1.0 eq) in methanol, add a 70% aqueous solution of ethylamine (1.5 eq) dropwise at room temperature. The causality for using an excess of the amine is to drive the equilibrium towards the formation of the imine. Stir the mixture for 2 hours.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH<sub>4</sub>) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and prevent runaway hydrogen evolution.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
- **Workup:** Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). The choice of ethyl acetate provides good solubility for the product while being immiscible with the aqueous phase.
- **Purification:** Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography to yield the final product.

## Reactivity Profile

**N-Ethyl-3-bromobenzylamine** is a bifunctional molecule, offering two primary sites for chemical modification:

- **The Secondary Amine:** The lone pair on the nitrogen atom makes it nucleophilic and basic. It can readily undergo acylation, sulfonylation, and further alkylation. This functionality is often exploited in the synthesis of pharmaceutical analogues.
- **The Aryl Bromide:** The carbon-bromine bond is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon (e.g., Suzuki, Heck reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, making it an

excellent scaffold for building molecular diversity. Halogenated benzylamines are particularly useful as starting materials and intermediates due to the high reactivity of their halogen group[6].



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Caption: Reactivity pathways of **N-Ethyl-3-bromobenzylamine**.

## Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures[7][8].

Technique	Expected Observations
<sup>1</sup> H NMR	~7.4 ppm (m, 1H), ~7.2-7.3 ppm (m, 3H): Aromatic protons. The meta-substitution pattern results in complex splitting. ~3.7 ppm (s, 2H): Benzylic protons (-CH <sub>2</sub> -N). ~2.6 ppm (q, 2H): Methylene protons of the ethyl group (-N-CH <sub>2</sub> -CH <sub>3</sub> ). ~1.1 ppm (t, 3H): Methyl protons of the ethyl group (-N-CH <sub>2</sub> -CH <sub>3</sub> ).
<sup>13</sup> C NMR	~142 ppm: Quaternary aromatic carbon attached to the benzylic group. ~122 ppm: Quaternary aromatic carbon attached to bromine. ~125-130 ppm: Aromatic CH carbons. ~53 ppm: Benzylic carbon (-CH <sub>2</sub> -N). ~44 ppm: Methylene carbon of the ethyl group (-N-CH <sub>2</sub> -CH <sub>3</sub> ). ~15 ppm: Methyl carbon of the ethyl group (-N-CH <sub>2</sub> -CH <sub>3</sub> ).
FT-IR	3000-3100 cm <sup>-1</sup> : Aromatic C-H stretch. 2850-2980 cm <sup>-1</sup> : Aliphatic C-H stretch. ~1600, ~1470 cm <sup>-1</sup> : Aromatic C=C bending. ~1100-1200 cm <sup>-1</sup> : C-N stretch. ~1070 cm <sup>-1</sup> : In-plane C-H bend. ~550-650 cm <sup>-1</sup> : C-Br stretch.
Mass Spec (EI)	m/z 213/215: Molecular ion peak (M <sup>+</sup> ) and M+2 isotope peak of nearly equal intensity, characteristic of a bromine-containing compound. m/z 134: Fragment corresponding to the loss of bromine. m/z 198/200: Fragment corresponding to the loss of a methyl group.

## Applications in Research and Drug Development

**N-Ethyl-3-bromobenzylamine** is not typically an end-product but rather a strategic intermediate. Its value lies in its utility as a scaffold for building libraries of compounds for screening.

- Medicinal Chemistry: The benzylamine core is a common motif in biologically active molecules. The ability to modify both the amine and the aromatic ring allows for systematic structure-activity relationship (SAR) studies. For example, related isoxazole sulfonamides have been developed as potent BRD4 inhibitors for treating acute myeloid leukemia[9]. The **N-ethyl-3-bromobenzylamine** scaffold provides an entry point to similar classes of molecules.
- Agrochemicals: Halogenated aromatic compounds are precursors to many pesticides and herbicides[6]. The reactivity of the aryl bromide allows for the coupling of this fragment to other moieties to explore new agrochemical entities.
- Materials Science: Substituted benzylamines can be incorporated into polymers or functional materials. The bromine atom can be used to attach the molecule to surfaces or to initiate polymerization reactions.

## Safety and Handling

As a research chemical, **N-Ethyl-3-bromobenzylamine** lacks extensive toxicological data. Therefore, it must be handled with the assumption that it is hazardous. The following precautions are derived from safety data for structurally related compounds[10][11].

- Hazard Statements: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation or burns. Amines can be respiratory sensitizers[11].
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors[10][11].
- First Aid Measures:
  - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[11].
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[10].
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].
- Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of waste in accordance with local, state, and federal regulations.

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